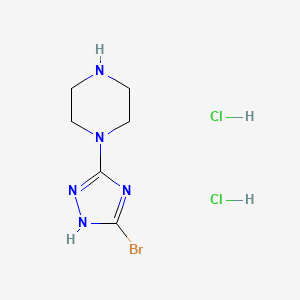

1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride

Description

1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is a brominated triazole-piperazine derivative with the molecular formula C₆H₁₁BrCl₂N₅ (assuming dihydrochloride salt formation from the hydrobromide form, C₆H₁₁Br₂N₅, described in ). The compound features a 1,2,4-triazole ring substituted with a bromine atom at the 3-position, linked to a piperazine moiety via the 5-position of the triazole. The dihydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical applications .

Brominated triazoles are known for their electron-withdrawing effects, which can modulate the basicity of the piperazine ring and influence interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN5.2ClH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHJKTXHERYJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrCl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromo-1H-1,2,4-triazole and piperazine.

Reaction Conditions: The 3-bromo-1H-1,2,4-triazole is reacted with piperazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and reduced forms.

Condensation Reactions: The piperazine moiety can participate in condensation reactions with other compounds, leading to the formation of more complex structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

The triazole ring is known for its broad spectrum of biological activities, including antifungal and antibacterial properties. Research has indicated that compounds with similar structures exhibit significant antimicrobial effects. For example, studies have shown that triazole derivatives can inhibit the growth of various fungi and bacteria, making them candidates for developing new antimicrobial agents. -

Pharmacological Studies :

The compound's potential as a therapeutic agent is under investigation, particularly in relation to its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in disease pathways, including those related to cancer and neurodegenerative disorders. -

Drug Development :

The unique structural features of 1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride make it a valuable scaffold for synthesizing new pharmaceuticals. Its brominated triazole functionality can serve as a building block for more complex molecules with desired therapeutic properties.

Materials Science Applications

-

Crystal Engineering :

The ionic nature of the dihydrochloride salt form allows for potential applications in crystal engineering. Researchers are exploring how this compound can be utilized in developing novel materials with specific functionalities, such as enhanced stability or tailored solubility profiles. -

Synthesis of Functional Materials :

The compound's ability to undergo further synthetic transformations makes it an attractive candidate for creating advanced materials. For instance, it can be incorporated into polymer matrices to enhance their mechanical properties or biocompatibility.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition of fungal growth comparable to known antifungal agents. |

| Study B | Drug Development | Identified binding interactions with specific receptors associated with cancer pathways. |

| Study C | Crystal Engineering | Developed novel composites using the compound that exhibited improved thermal stability. |

Mechanism of Action

The mechanism of action of 1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride ()

- Structure : A 1,2,3-triazole ring substituted with a phenyl group at the 1-position, connected to piperazine via a methylene bridge.

- Key Differences :

- Triazole isomerism (1,2,3-triazole vs. 1,2,4-triazole in the target compound).

- Substituent: Phenyl group introduces aromaticity and lipophilicity, contrasting with the bromine atom’s electronegativity in the target compound.

- Implications : The 1,2,3-triazole core may engage in distinct π-π stacking interactions, while the phenyl group could enhance membrane permeability compared to bromine’s polar effects .

1-(1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethyl)piperazine ()

- Structure : A 1,2,4-triazole with methyl groups at the 1- and 3-positions, linked to piperazine via an ethyl chain.

- Key Differences :

- Methyl substituents reduce electrophilicity compared to bromine.

- Ethyl spacer increases conformational flexibility.

- Implications : Methyl groups may improve metabolic stability, while the ethyl chain could alter binding kinetics in target proteins .

1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]piperazine ()

- Structure : A methoxymethyl group at the 1-position of the triazole, with bromine retained at the 3-position.

- Key Differences :

- Methoxymethyl substituent adds steric bulk and oxygen-based hydrogen bonding capacity.

- Implications : The methoxymethyl group may enhance solubility or receptor selectivity compared to the unsubstituted target compound .

Piperazine Derivatives with Diverse Heterocycles

1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine dihydrochloride (GBR12935, )

- Structure : Piperazine linked to a diphenylmethoxyethyl group and a 3-phenylpropyl chain.

- Key Differences :

- Bulky aryl substituents dominate the structure, contrasting with the compact triazole in the target compound.

- Biological Activity : Potent dopamine transporter inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes) .

- Implications: The target compound’s smaller triazole group may limit affinity for monoamine transporters but could favor alternative targets like kinases or GPCRs .

1-(4-Chlorophenyl)piperazine dihydrochloride ()

- Structure : Aryl-substituted piperazine with a para-chlorophenyl group.

- Key Differences :

- Chlorophenyl group provides moderate electronegativity and lipophilicity.

- Implications : The para-chloro substituent is common in serotonin receptor ligands (e.g., 5-HT₁A/₂A), suggesting the target compound’s bromo-triazole might similarly target neurotransmitter systems .

Physicochemical and Pharmacokinetic Comparisons

Structure-Activity Relationship (SAR) Insights

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine .

- Salt Forms: Dihydrochloride salts (common in piperazines) improve water solubility, critical for intravenous administration or oral bioavailability .

Biological Activity

1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is a heterocyclic compound that combines a piperazine moiety with a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. The presence of the bromine atom at the 3-position of the triazole enhances its reactivity and biological profile.

- Molecular Formula : CHBrClN

- Molecular Weight : 305.00 g/mol

- CAS Number : 2375260-00-5

Biological Activities

Research indicates that derivatives of both piperazine and triazole are known for their diverse biological activities. The specific activities attributed to this compound include:

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Other Biological Activities

The literature indicates that compounds similar to this compound may also exhibit:

- Analgesic effects

- Anti-inflammatory properties

- Antiviral activities

Case Studies

Several studies have been conducted to evaluate the biological activity of triazole and piperazine derivatives:

- Antimicrobial Evaluation :

- Anticancer Activity :

- Mechanistic Studies :

Data Table: Biological Activities of this compound

Q & A

Q. Characterization methods :

Advanced Question: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Solvent selection : Use DMF or DMSO for enhanced solubility of intermediates; switch to EtOH/H₂O for crystallization to reduce byproducts .

- Temperature control : Maintain 0–5°C during bromination to minimize side reactions (e.g., over-bromination) .

- Catalyst screening : Test bases like KOH vs. K₂CO₃ to balance reactivity and selectivity in piperazine coupling .

- Workflow integration : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error experimentation .

Basic Question: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperazine CH₂ groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography (if crystalline): Resolve absolute configuration and hydrogen-bonding networks .

Advanced Question: How can researchers evaluate the compound’s biological activity, and what contradictions exist in reported data?

Answer:

Methodologies :

- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorogenic substrates; IC₅₀ values should be replicated across ≥3 independent trials .

- Molecular docking : Compare binding poses in triazole-piperazine analogs to identify critical interactions (e.g., halogen bonding via bromine) .

- Cellular assays : Assess cytotoxicity (MTT assay) and selectivity (e.g., cancer vs. normal cell lines) .

Q. Addressing contradictions :

- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays). Validate using standardized protocols (e.g., Eurofins Panlabs) .

- Differences in cellular uptake due to salt form (dihydrochloride vs. freebase) require comparative solubility studies .

Advanced Question: What strategies are recommended for analyzing stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC. Triazole rings are stable but may hydrolyze under extreme alkaline conditions .

- Thermal analysis (TGA/DSC) : Determine decomposition temperature (>200°C suggests suitability for long-term storage) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Advanced Question: How can researchers design derivatives for structure-activity relationship (SAR) studies?

Answer:

- Core modifications :

- Replace bromine with other halogens (Cl, I) to probe halogen-bonding effects .

- Modify piperazine with alkyl or aryl groups to alter lipophilicity (logP) .

- Methodology :

Advanced Question: How should researchers address discrepancies in spectral data during characterization?

Answer:

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 1-(4-chlorophenyl-piperazine analogs) .

- Isotopic labeling : Use ¹⁵N-labeled triazoles to resolve ambiguous nitrogen environments in NMR .

- Synchrotron XRD : Resolve crystallographic ambiguities for challenging structures .

Basic Question: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles; avoid inhalation of fine powder .

- Waste disposal : Neutralize with NaOH before incineration to prevent HCl gas release .

- Storage : Keep in airtight containers with desiccants (silica gel) to prevent hygroscopic degradation .

Advanced Question: What computational tools are recommended for studying its interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between bromine and other substituents .

- ADMET Prediction : Use SwissADME or ADMETlab to forecast pharmacokinetic properties pre-synthesis .

Advanced Question: How can researchers mitigate ethical concerns in pharmacological testing?

Answer:

- In vitro models : Prioritize cell-based assays (e.g., organoids) over animal studies .

- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 471 (genotoxicity) for regulatory compliance .

- 3R Principle : Reduce, refine, and replace animal use via computational toxicology models (e.g., ProTox-II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.